ZG297 vs. (R)-ZG197: 16‑Fold Superior Antibacterial Potency Against S. aureus USA300
ZG297 inhibits the growth of S. aureus USA300 with a Minimum Inhibitory Concentration (MIC) of 0.063 μg/mL, which is 16‑fold lower (i.e., more potent) than the MIC of the selective SaClpP agonist (R)-ZG197 (1 μg/mL) [1]. This direct head‑to‑head comparison in the same microdilution assay demonstrates that ZG297 provides substantially greater antibacterial activity at lower concentrations, a critical advantage for minimizing dosing requirements and systemic exposure.
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | 0.063 μg/mL (against S. aureus USA300) |
| Comparator Or Baseline | (R)-ZG197: 1 μg/mL (against S. aureus USA300) |
| Quantified Difference | 16‑fold lower MIC (greater potency) |
| Conditions | Broth microdilution assay, S. aureus USA300 strain |
Why This Matters
A 16‑fold improvement in MIC directly translates to lower compound consumption in screening campaigns, reduced potential for off‑target effects at higher doses, and more favorable therapeutic indices in animal models.
- [1] Zhang, T., Wang, P., Zhou, H., Wei, B., Zhao, Y., Li, J., Zhang, M., Wu, W., Lan, L., Gan, J., & Yang, C. G. (2024). Structure‑guided development of selective caseinolytic protease P agonists as antistaphylococcal agents. Cell Reports Medicine, 5(12), 101837. doi:10.1016/j.xcrm.2024.101837 View Source
